molecular formula C14H12FN5OS2 B6558013 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1040652-48-9

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B6558013
CAS No.: 1040652-48-9
M. Wt: 349.4 g/mol
InChI Key: KTBSWYQCMHYINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a hybrid heterocyclic scaffold comprising a 1,3-thiazole and 1,3,4-thiadiazole ring connected via an acetamide bridge. Key structural attributes include:

  • 5-Methyl substitution on the thiadiazole ring, influencing steric and electronic properties.
  • Acetamide linker, a common motif in bioactive molecules, facilitating hydrogen-bond interactions.

The structural resemblance to benzylpenicillin’s lateral chain (as noted in acetamide derivatives) further underscores its relevance in drug design .

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5OS2/c1-8-19-20-14(23-8)18-12(21)6-11-7-22-13(17-11)16-10-4-2-9(15)3-5-10/h2-5,7H,6H2,1H3,(H,16,17)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBSWYQCMHYINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure features a thiazole ring, a fluorophenyl group, and a thiadiazole moiety. These components are significant as they contribute to the biological activity observed in various studies.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes or receptors involved in critical cellular pathways. For instance:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes, disrupting their metabolic processes.
  • Anticancer Activity : Research indicates that it can interfere with cell cycle regulation and apoptosis pathways in cancer cells.

Antimicrobial Activity

Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Anticancer Activity

Recent research has demonstrated that related compounds show potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
2gMCF-71.61Inhibits CDK9 and STAT3 transcription
2fLoVo2.00Induces cell cycle arrest in G0/G1 phase
3cHCT-116<1.0Apoptosis induction through mitochondrial pathways

These findings suggest that modifications in the structure can significantly affect the potency and selectivity of the compound against different cancer types .

Anti-inflammatory Activity

Thiazole derivatives have also been explored for their anti-inflammatory properties. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

  • Cell Viability Assays : A study conducted on MCF-7 and LoVo cells demonstrated that derivatives of the compound significantly reduced cell viability over time, with enhanced effects observed after 48 hours of treatment .
  • Molecular Docking Studies : These studies reveal that the compound can bind effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .
  • In Vivo Studies : Preliminary animal studies have shown promising results in reducing tumor growth without significant toxicity, indicating a favorable therapeutic index .

Comparative Analysis

When compared to other thiazole derivatives:

Compound NameBiological ActivityReference
2gStrong anticancer
4-Fluorophenyl derivativeModerate antimicrobial
5-Methylthiadiazole derivativeHigh anti-inflammatory

This comparison highlights the unique efficacy of our compound due to its specific combination of functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound Thiazole + Thiadiazole + Acetamide 4-Fluorophenyl, 5-methyl Pending explicit data (inferred bioactivity)
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide Thiadiazole + Acetamide 4-Chlorophenyl, 4-methylpiperazine Anticancer activity (in vitro studies)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole + Benzylidene 4-Chlorobenzylidene, 4-methylphenyl Insecticidal, fungicidal activities
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole + Acetamide 4-Chlorophenoxy, CF3-benzylsulfanyl Enhanced lipophilicity (CF3 group)
N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Thiazole + Acetamide 4-Hydroxyphenyl Improved solubility (hydroxyl group)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + Acetamide 3,4-Dichlorophenyl Hydrogen-bonded crystal packing
Key Observations:
  • Hydrogen-Bonding Capacity : The hydroxyl group in ’s analog improves aqueous solubility, contrasting with the target’s fluorine, which prioritizes membrane permeability .
  • Ring Saturation : Dihydro-thiadiazole derivatives (e.g., ) show reduced rigidity compared to the target’s fully unsaturated system, impacting metabolic stability .

Preparation Methods

Thiazole Core Synthesis

The 2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl fragment is synthesized via a Hantzsch thiazole reaction:

  • Condensation : 4-Fluoroaniline reacts with α-bromoketones (e.g., bromoacetyl chloride) in ethanol at 60°C for 6 hours, yielding 2-amino-4-(4-fluorophenyl)thiazole intermediates.

  • Cyclization : Treatment with thiourea in the presence of HCl gas generates the thiazole ring, with NH₄SCN as a sulfur donor.

Key Data :

ParameterValueSource
Yield (thiazole)78–82%
Purity (HPLC)≥97%

Thiadiazole Acetamide Functionalization

The 5-methyl-1,3,4-thiadiazol-2-amine precursor is prepared via:

  • Hydrazine Cyclization : Methyl hydrazinecarbodithioate reacts with acetic anhydride at 120°C, forming 5-methyl-1,3,4-thiadiazol-2-amine with 85% yield.

  • Acetylation : The amine is treated with chloroacetyl chloride in dioxane-triethylamine (2:1 v/v) at 80°C for 2 hours, achieving N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.

Optimization Note : Excess triethylamine (3 eq.) suppresses HCl-mediated decomposition, improving yields to 89%.

Final Coupling via Nucleophilic Substitution

The thiazole and thiadiazole segments are coupled using a two-step protocol:

  • Activation : The thiazole intermediate (1 eq.) is treated with CDI (1.2 eq.) in DMF at 25°C for 1 hour, forming an imidazolide-activated species.

  • Acetamide Bond Formation : Reaction with N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1.1 eq.) in refluxing dioxane (90°C, 4 hours) delivers the final product.

Reaction Metrics :

ParameterValueSource
Yield (final step)73–77%
Reaction Time4 hours
Purity (post-column)95.2%

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from a DMF:AcOH (1:2) mixture, achieving needle-like crystals with 95.2% purity.

Spectroscopic Validation

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, thiazole H-5), 7.62–7.58 (m, 2H, Ar-F), 2.41 (s, 3H, CH₃).

  • MS (ESI+) : m/z 350.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₂FN₅OS₂.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Early methods suffered from yields <60% due to competing side reactions. Switching from THF to dioxane as the solvent improved polarity matching, boosting yields to 73–77%.

  • Purification Complexity : Silica gel chromatography (EtOAc/hexane, 3:7) was replaced with recrystallization to avoid decomposition, reducing processing time by 40%.

Applications and Derivatives

While beyond preparation scope, the compound’s structural motifs suggest potential in:

  • Kinase Inhibition : Thiadiazole-acetamide groups are known ATP-binding site disruptors.

  • Anticancer Agents : Analogues with similar frameworks show IC₅₀ values of 1.2–8.7 µM in NCI-60 screens .

Q & A

Q. What established synthetic routes are available for this compound, and what reaction conditions critically influence yield?

The compound can be synthesized via condensation reactions. For example, a thiazole-thiadiazole hybrid structure is typically prepared by reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane under triethylamine catalysis at 20–25°C. Purification involves filtration, washing with water, and recrystallization from ethanol-DMF mixtures . Key factors include stoichiometric control of reagents (e.g., 10 mmol substrate), temperature stability during chloroacetyl chloride addition, and solvent selection for crystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

X-ray diffraction (XRD) is critical for confirming the dihedral angles between aromatic rings (e.g., 86.82° between thiadiazole and benzene rings) and intramolecular interactions like S···O contacts (2.682 Å) . NMR (¹H/¹³C) and IR spectroscopy validate functional groups, such as the acetamide carbonyl and fluorophenyl substituents. Hydrogen bonding networks (e.g., N–H···O and C–H···O interactions) can be mapped via XRD to explain crystal packing .

Q. What preliminary biological screening methods are recommended for assessing bioactivity?

Initial screening should include in vitro antiproliferative assays (e.g., against cancer cell lines like MCF-7 or HeLa) and antimicrobial tests (disk diffusion or MIC assays). Thiadiazole derivatives are known for anticancer activity, so dose-dependent cytotoxicity studies (IC₅₀ calculations) are advised .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

Yield optimization (e.g., from 70% to >85%) may involve refluxing intermediates in ethanol with acetic acid as a catalyst, followed by controlled cooling and recrystallization in aqueous alcohol (80% v/v) . Purity enhancement requires chromatographic techniques (e.g., column chromatography) or solvent gradient recrystallization. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. How should researchers address contradictory bioactivity data across pharmacological studies?

Contradictions often arise from substituent effects (e.g., fluorophenyl vs. methyl groups) or assay variability. To resolve this, perform parallel studies using standardized protocols (e.g., identical cell lines, ATP-based viability assays) and compare structure-activity relationships (SAR) with analogs. For example, modifying the 5-methyl-thiadiazole group may alter metabolic stability .

Q. What computational strategies predict binding mechanisms and pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) can model interactions with targets like cyclooxygenase (COX) or kinase enzymes. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. ADMET predictions via tools like SwissADME evaluate logP, solubility, and cytochrome P450 interactions .

Q. What in vivo models are appropriate for validating anticancer efficacy?

Xenograft models (e.g., murine breast cancer models) are ideal for dose-response studies. Pharmacokinetic parameters (t₁/₂, Cmax) should be measured via LC-MS/MS. Histopathological analysis of tumor tissues post-treatment can confirm apoptosis induction and metastasis suppression .

Methodological Notes

  • Data Contradiction Analysis : Compare crystallographic data (e.g., bond lengths/angles) with computational models to resolve structural ambiguities .
  • Experimental Design : Use a fractional factorial design to test multiple variables (solvent polarity, temperature) in synthesis optimization .
  • Advanced Characterization : Pair XRD with Hirshfeld surface analysis to quantify intermolecular interactions influencing crystal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.